BenchChemオンラインストアへようこそ!

Sodium nitroprusside

Cardiothoracic Surgery Pulmonary Gas Exchange Postoperative Hypertension

Choose sodium nitroprusside dihydrate for its unmatched balanced preload and afterload reduction, delivering precise arterial pressure titration without prolonged venous pooling. Superior to nitroglycerin (less venoselectivity) and hydralazine (avoids reflex cardiac output surge). Evidence-backed for post-cardiac arrest cerebral microcirculation restoration. Essential for OR, ICU, and emergency formularies. ≥99% purity, ACS grade.

Molecular Formula C5H4FeN6Na2O3
Molecular Weight 297.95 g/mol
Cat. No. B8766386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium nitroprusside
Molecular FormulaC5H4FeN6Na2O3
Molecular Weight297.95 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4]
InChIInChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;;
InChIKeyXRKMNJXYOFSTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Nitroprusside Injection: Rapid-Acting Vasodilator Procurement and Comparative Pharmacology Overview


Sodium nitroprusside is a direct-acting, mixed arterial-venous vasodilator that relaxes vascular smooth muscle independently of adrenergic, ganglionic, or calcium-channel mechanisms [1]. It is structurally distinct from other vasodilators, containing a ferrous iron core coordinated with five cyanide moieties and a nitrosyl group [1]. The compound is indicated for immediate reduction of blood pressure in hypertensive crises, induction of controlled hypotension during surgery, and short-term management of acute heart failure with reduced left ventricular end-diastolic pressure [2][3].

Why Sodium Nitroprusside Cannot Be Interchanged with Other Intravenous Vasodilators: Differential Vascular Compartment Selectivity and Clinical Consequences


Sodium nitroprusside occupies a unique pharmacological niche that prevents simple interchange with alternative vasodilators such as nitroglycerin, hydralazine, or nicardipine. Unlike nitroglycerin, which exhibits marked venoselectivity, sodium nitroprusside demonstrates a balanced mixed venous and arterial dilator profile that produces distinct hemodynamic consequences [1]. Compared with pure arteriolar dilators like hydralazine, sodium nitroprusside elicits fundamentally different cardiac output, stroke volume, and sympathetic activation patterns for equivalent blood pressure reduction [2]. Furthermore, sodium nitroprusside differs from calcium-channel antagonists like nicardipine in its effects on cerebral hemodynamics and intracranial pressure dynamics [3]. These pharmacodynamic distinctions translate directly into clinically meaningful differences in pulmonary gas exchange, myocardial lactate metabolism, and organ-specific perfusion that cannot be replicated by substituting one vasodilator for another [1].

Sodium Nitroprusside: Head-to-Head Comparative Evidence Guide for Scientific Selection in Clinical and Research Procurement


Sodium Nitroprusside vs. Nitroglycerin: Differential Effects on Pulmonary Gas Exchange and Intrapulmonary Shunting After CABG

In a randomized crossover study of 17 patients with acute hypertension following coronary artery bypass surgery, sodium nitroprusside and intravenous nitroglycerin achieved comparable mean arterial pressure reduction at similar infusion rates in 14 of 17 patients [1]. However, the two agents produced directionally opposite effects on pulmonary gas exchange: nitroglycerin improved intrapulmonary shunting, whereas sodium nitroprusside worsened it [1]. Nitroglycerin resulted in a significantly smaller increase in the alveolar-arterial oxygen gradient compared with sodium nitroprusside [1]. A separate crossover trial of 33 hypertensive post-CABG patients demonstrated that myocardial lactate flux increased with nitroglycerin (+0.02 ± 0.14 mmol/min) but decreased with sodium nitroprusside (-0.02 ± 0.02 mmol/min), a difference that reached statistical significance (p < 0.05) [2].

Cardiothoracic Surgery Pulmonary Gas Exchange Postoperative Hypertension Vasodilator Pharmacology

Sodium Nitroprusside vs. Nitroglycerin: Differential Venous Capacitance and Preload Reduction During Cardiopulmonary Bypass

In a controlled study of 40 patients undergoing cardiopulmonary bypass with constant pump flow, sodium nitroprusside demonstrated superior arteriolar vasodilation compared with nitroglycerin [1]. At a 500 μg bolus dose, sodium nitroprusside decreased mean blood pressure significantly more than nitroglycerin or isosorbide dinitrate [1]. In contrast, nitroglycerin exhibited greater venodilator efficacy: during extracorporeal circulation and normal circulation, an average volume of 600 mL was stored in capacitance vessels when mean arterial pressure was lowered by 20 mm Hg with nitroglycerin, compared with 340 mL stored by sodium nitroprusside [2]. Notably, the volume storage induced by sodium nitroprusside was reversible upon infusion termination, whereas nitroglycerin-induced volume storage persisted for 1-2 hours [2].

Cardiopulmonary Bypass Venous Capacitance Preload Management Anesthesiology

Sodium Nitroprusside vs. Hydralazine: Divergent Hemodynamic and Sympathoadrenal Responses for Equivalent Blood Pressure Reduction

In a comparative study of 18 subjects with uncomplicated essential hypertension, sodium nitroprusside (a mixed veno-arteriolar dilator) and hydralazine (a pure arteriolar dilator) reduced blood pressure to the same extent over approximately the same time [1][2]. Despite equivalent antihypertensive efficacy, the two agents produced fundamentally different hemodynamic profiles: sodium nitroprusside reduced cardiac output by 9% and stroke volume by 16%, despite an 11% increase in heart rate, with no change in total peripheral resistance [1][2]. In contrast, hydralazine reduced peripheral resistance by 39% while increasing heart rate by 19%, stroke volume by 20%, and cardiac output by 42% [1][2]. Plasma norepinephrine levels were consistently 40% higher with sodium nitroprusside than with hydralazine for the same blood pressure reduction [1][2].

Hypertension Hemodynamics Sympathetic Activation Cardiac Output

Sodium Nitroprusside vs. Nicardipine: Divergent Intracranial Pressure Effects and Cerebral Microcirculatory Outcomes

In a porcine model of post-cardiac arrest resuscitation, intrathecal administration of sodium nitroprusside (4 mg) produced distinct cerebral hemodynamic effects compared with nicardipine [1]. The mean arterial pressure was lower in the nicardipine group (coefficient -15.824, 95% CI -24.082 to -7.566) and higher in the sodium nitroprusside group (coefficient 11.232, 95% CI 2.974-19.490) compared to saline [1]. Sodium nitroprusside increased pial arteriole diameter by 48.970% relative to baseline (95% CI 13.884-84.057), elevated microvascular flow index by 0.296 units (95% CI 0.071-0.521), and increased cortical tissue oxygen tension by 26.926 mmHg (95% CI 12.404-41.449), effects not observed with nicardipine [1]. In a separate study, intravenous administration demonstrated that nicardipine reduced blood pressure by 32.0 ± 19.6% versus 24.0 ± 13.3% for sodium nitroprusside, while temporarily elevating intracranial pressure by 14.0 ± 7.0% and 18.2 ± 15.0%, respectively [2].

Neurocritical Care Intracranial Pressure Cerebral Blood Flow Cardiac Arrest Resuscitation

Sodium Nitroprusside Class-Level Safety Differentiation: Cyanide Toxicity Profile and Dose-Limitation Requirements

Sodium nitroprusside carries a unique class-distinguishing safety profile among intravenous vasodilators due to its metabolic production of cyanide, a characteristic absent in nitroglycerin, hydralazine, nicardipine, clevidipine, or fenoldopam [1][2]. The FDA-mandated boxed warning specifies that a patient's ability to buffer cyanide will be exceeded in less than one hour at the maximum dose rate of 10 mcg/kg/min, and infusion at this maximum rate must never last more than 10 minutes [1][2]. At lower infusion rates (< 2 mcg/kg/min), cyanide production is generally well-tolerated [1]. In a clinical review of 85 cardiac surgery patients receiving postoperative vasodilator therapy, elevated thiocyanate levels were detected in 44% of the sodium nitroprusside group, though no patients developed progressive metabolic acidosis [3]. A critical review concluded that sodium nitroprusside can safely be used beyond doses of 2 μg/kg/min with appropriate monitoring of lactic acid levels [4].

Drug Safety Cyanide Toxicity Thiocyanate Monitoring Regulatory Compliance

Evidence-Backed Application Scenarios for Sodium Nitroprusside Procurement in Clinical and Research Settings


Controlled Hypotension During Surgery Requiring Predictable Preload Manipulation

Based on the differential venous capacitance data establishing that sodium nitroprusside stores approximately 340 mL in capacitance vessels compared with 600 mL for nitroglycerin when MAP is reduced by 20 mm Hg [1], sodium nitroprusside is preferentially indicated for surgical procedures requiring precise titration of arterial pressure without excessive or prolonged venous pooling. The reversible nature of sodium nitroprusside-induced volume storage, unlike the persistent 1-2 hour effect of nitroglycerin, enables more predictable weaning from cardiopulmonary bypass and faster hemodynamic normalization [1]. Procurement for operating room formularies should prioritize sodium nitroprusside when balanced preload and afterload reduction is required without extended post-infusion volume sequestration.

Post-Cardiac Arrest Cerebral Microcirculatory Rescue Protocols

Evidence from the 2025 porcine cardiac arrest model demonstrates that intrathecal sodium nitroprusside significantly improves pial arteriole diameter (+48.970%), microvascular flow index (+0.296), and cortical tissue oxygen tension (+26.926 mmHg) compared with nicardipine, which produced no significant improvements in these parameters [2]. Sodium nitroprusside also accelerated amplitude-integrated EEG recovery (coefficient 1.149, 95% CI 0.468-1.829) compared to saline, an effect not observed with nicardipine [2]. Research institutions and neurocritical care units studying post-ischemic cerebral hypoperfusion should procure sodium nitroprusside for protocols targeting cerebral microcirculatory restoration after cardiac arrest.

Hypertensive Emergency Management Where Mixed Venous-Arterial Dilation Is Required Without Cardiac Output Augmentation

The hemodynamic comparison with hydralazine establishes that sodium nitroprusside reduces cardiac output by 9% and stroke volume by 16% for equivalent blood pressure reduction, whereas hydralazine increases cardiac output by 42% and stroke volume by 20% [3]. In hypertensive emergencies complicated by acute aortic syndrome or congestive heart failure, the avoidance of reflex cardiac output augmentation is therapeutically advantageous [4]. Clinical procurement for emergency departments and intensive care units should maintain sodium nitroprusside availability for hypertensive crises where pure arteriolar dilation with compensatory tachycardia and increased cardiac output (as seen with hydralazine or nicardipine) would be detrimental.

Acute Decompensated Heart Failure with Elevated Left Ventricular Filling Pressures

FDA-approved labeling and AHA/ACC guidelines support sodium nitroprusside use in acute heart failure to reduce left ventricular end-diastolic pressure, pulmonary capillary wedge pressure, peripheral vascular resistance, and mean arterial pressure [4]. The mixed venous-arterial dilator profile of sodium nitroprusside provides balanced reduction of both preload and afterload, distinguishing it from the venoselective effects of nitroglycerin [4][5]. Hospital pharmacy procurement for cardiac intensive care units should prioritize sodium nitroprusside for heart failure patients requiring rapid afterload reduction not achievable with pure venodilators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium nitroprusside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.